molecular formula C15H23NO3 B12172020 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol

1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B12172020
M. Wt: 265.35 g/mol
InChI Key: SATJSPFNHMXELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol is a chemical compound of significant interest in scientific research and development. Structurally, it features a propan-2-ol core substituted with a 3-methoxyphenoxy group and a piperidin-1-yl moiety at the 1 and 3 positions, respectively. This molecular architecture is often explored in medicinal chemistry for its potential as a building block for novel pharmacologically active compounds . Researchers value this compound for its potential application in the synthesis and study of molecules that may interact with adrenergic or other neurological receptors, given the known biological activity of similar 1-(Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol derivatives . Its mechanism of action is highly dependent on the final target molecule it is incorporated into, but it typically serves as a key intermediate to impart specific steric and electronic properties. This product is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C15H23NO3/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3

InChI Key

SATJSPFNHMXELY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCCCC2)O

Origin of Product

United States

Biological Activity

1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol, also known as its hydrochloride form (CAS Number: 902837-25-6), is a compound with notable pharmacological potential. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H24ClNO3, with a molecular weight of approximately 301.81 g/mol. Its structure features a piperidine ring and a methoxyphenoxy group, which contribute to its unique biological properties. The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier transform-infrared spectroscopy (FTIR) .

While specific mechanisms of action for this compound are not fully elucidated, related compounds have demonstrated interactions with biological targets such as receptors involved in pain signaling and oxidative stress responses. The methoxy group in the compound enhances lipophilicity, potentially improving bioavailability and receptor interaction profiles compared to other derivatives lacking this modification .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Analgesic Effects
Studies suggest that derivatives of this compound possess significant pain-relieving properties. The analgesic effects may be attributed to the modulation of pain pathways through receptor interactions .

2. Antimicrobial Activity
Preliminary data indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections .

3. Antioxidant Properties
The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.

Compound NameCAS NumberKey Features
1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol162712-35-8Contains a piperazine instead of piperidine
3-(4-Hydroxyphenyl)-1-piperazinyl-propan-2-one12345678Exhibits different biological activity
4-(N,N-Dimethylamino)-3-methoxyphenylpiperidine87654321Focused on central nervous system effects

The distinct combination of functional groups in this compound sets it apart from these compounds, particularly regarding its pharmacological activities .

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

Case Study: Anticancer Activity
A study highlighted the effectiveness of similar compounds as N-cadherin antagonists in inducing glioblastoma cell death in a three-dimensional bioprinted co-culture model. While this study did not focus exclusively on this compound, it underscores the relevance of related compounds in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H24ClNO3C_{15}H_{24}ClNO_3 and a molecular weight of approximately 301.81 g/mol. Its structure features a piperidine ring and a methoxyphenoxy group, which are crucial for its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in aqueous environments .

Biological Activities

Research indicates that 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol exhibits significant pharmacological properties , including:

  • Analgesic Effects : Derivatives of this compound have shown potential pain-relieving properties, making them candidates for pain management therapies.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, providing a basis for further investigation into its use as an antibacterial or antifungal agent.
  • Antioxidant Properties : The compound's ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Nucleophilic Substitution : The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions involving alkyl halides.
  • Condensation Reactions : These reactions are essential for forming the methoxyphenoxy group, which is critical for the compound's biological activity.

Each synthetic step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography .

Medicinal Chemistry Applications

The unique combination of functional groups in this compound confers distinct pharmacological properties compared to other derivatives. Its methoxy group enhances lipophilicity, potentially improving bioavailability and receptor interaction profiles .

Potential Therapeutic Uses

Based on its biological activities, this compound may be explored for various therapeutic applications:

  • Pain Management : Given its analgesic properties, it could be developed into a new class of pain relievers.
  • Infectious Disease Treatment : Its antimicrobial activity suggests potential use in treating infections caused by resistant strains of bacteria or fungi.
  • Oxidative Stress Disorders : The antioxidant properties may position it as a candidate for treating diseases linked to oxidative stress, such as neurodegenerative disorders .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary alcohol group undergoes typical oxidation and substitution reactions:

Reaction Type Reagents/Conditions Product Yield Source
Oxidation PCC (pyridinium chlorochromate) in dichloromethaneKetone derivative (1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-one)~65%
Acylation Acetic anhydride, pyridine catalystAcetylated derivative at the hydroxyl group>80%
Alkylation Methyl iodide, NaH in THFMethyl ether derivative55–60%

Mechanistic Insight : The hydroxyl group’s reactivity is moderated by steric hindrance from the adjacent piperidine and methoxyphenoxy groups, requiring strong bases (e.g., NaH) for efficient alkylation .

Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring participates in acid-base and nucleophilic reactions:

Reaction Type Reagents/Conditions Product Application Source
Protonation HCl in ethanolHydrochloride salt (improved solubility)Pharmaceutical formulations
Quaternization Methyl triflate, CH₃CN, refluxQuaternary ammonium saltIonic liquid synthesis
Coordination Transition metal salts (e.g., Cu²⁺)Metal complexesCatalytic studies

Structural Impact : Quaternization at the piperidine nitrogen enhances water solubility, making derivatives suitable for biological assays.

Methoxyphenoxy Group Reactivity

The aromatic ether undergoes electrophilic substitution and cleavage:

Reaction Type Reagents/Conditions Product Notes Source
Demethylation BBr₃, CH₂Cl₂, −78°CCatechol derivative (1-(3-Hydroxyphenoxy)-3-(piperidin-1-yl)propan-2-ol)Requires low temperatures to prevent side reactions
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted aromatic ringPara-substitution dominant due to methoxy directing

Selectivity : The methoxy group acts as an ortho/para-director, favoring nitration at the para position relative to the ether oxygen .

Ether Linkage Reactivity

The alkyl-aryl ether bond is susceptible to cleavage under acidic or reductive conditions:

Reaction Type Reagents/Conditions Product Yield Source
Acidic Cleavage HBr (48%), reflux3-(Piperidin-1-yl)propan-1,2-diol + 3-methoxyphenol~70%
Reductive Cleavage LiAlH₄, THF3-(Piperidin-1-yl)propan-2-ol + 3-methoxyphenol60%

Applications : Cleavage reactions are utilized in prodrug activation or metabolite studies.

Multi-Step Functionalization

The compound serves as a scaffold for hybrid derivatives:

Reaction Sequence Steps Final Product Biological Activity Source
Acylation → Quaternization 1. Acetylation of hydroxyl
2. Methylation of piperidine
N-Methylated acetyl derivativeEnhanced σ1 receptor affinity
Demethylation → Nitration 1. BBr₃ demethylation
2. HNO₃ nitration
Nitrocatechol derivativePotential antioxidant activity

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the methoxyphenoxy group, forming 3-(piperidin-1-yl)propan-2-ol and quinone derivatives .

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Key Research Findings

  • Receptor Binding : Derivatives with quaternized piperidine show moderate µ-opioid receptor (MOR) affinity (IC₅₀ = 120 nM) .

  • Catalytic Utility : Copper complexes of this compound act as catalysts in Ullmann-type coupling reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities.

Compound Name Structural Variation Physicochemical Properties Biological Activity References
This compound 3-Methoxyphenoxy, piperidinyl Not explicitly reported Presumed adrenergic/hERG modulation (based on analogs)
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol (Compound 1, ) Naphthalen-2-yloxy instead of 3-methoxyphenoxy Melting point: 119–122°C; pale red crystals Insecticidal activity (tested against Spodoptera littora)
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride 2-Bromophenoxy, hydrochloride salt Not explicitly reported Commercial availability; potential β-blocker analog
(–)-(S)-1-(3,4-Difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol 3,4-Difluorophenoxy, chiral S-configuration Not explicitly reported hERG potassium channel blockade (IC₅₀ = 0.8 μM); antiarrhythmic candidate
1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol Phenylamino instead of phenoxy Molecular weight: 234.34 g/mol Not explicitly reported; structural similarity to β-adrenergic antagonists
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Piperazine ring substituted with 3-methoxyphenyl; phenoxy group Not explicitly reported Potential α/β-adrenoceptor affinity (based on phenoxy-piperazine analogs)
Horsfielenidine A (Diarylpropanol analog) Diarylpropane with 4′-methoxyphenyl and 2″-hydroxy-4″-methoxyphenyl IC₅₀ = 4.00 μM (anti-inflammatory, NO inhibition) Stronger anti-inflammatory activity than L-NMMA (positive control)

Key Findings from Structural Analogs

hERG Channel Blockade: The (–)-(S)-enantiomer of 1-(3,4-difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol demonstrated significant hERG channel blockade (IC₅₀ = 0.8 μM), highlighting the impact of electron-withdrawing substituents (e.g., fluorine) on ion channel interactions .

Anti-inflammatory Activity: Diarylpropanols like horsfielenidine A (IC₅₀ = 4.00 μM) show that methoxy and hydroxyl groups on aromatic rings enhance anti-inflammatory potency, likely through NO inhibition pathways .

Insecticidal Activity: Replacement of the 3-methoxyphenoxy group with a naphthalen-2-yloxy moiety (Compound 1, ) resulted in insecticidal efficacy, suggesting that bulkier aromatic groups may improve lipid membrane penetration .

Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may favor adrenergic receptor binding, while halogens (e.g., bromo, fluoro) enhance hERG affinity but raise cardiac safety concerns .
  • Chirality : Enantiomers of similar compounds (e.g., lubeluzole) exhibit divergent biological activities, underscoring the need for stereochemical control in synthesis .

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A multi-step approach may involve:

  • Step 1 : Alkylation of 3-methoxyphenol with epichlorohydrin to form an epoxide intermediate.
  • Step 2 : Ring-opening of the epoxide with piperidine under basic conditions (e.g., K₂CO₃) to introduce the piperidin-1-yl moiety.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Reaction progress is monitored via TLC and NMR spectroscopy .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and absence of byproducts (e.g., residual solvents or unreacted intermediates). For example, coupling constants in the aromatic region (δ 6.5–7.5 ppm) verify substitution patterns .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
  • Elemental Analysis : Validates empirical formula accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous compounds:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Advanced Research Questions

Q. What experimental strategies resolve stereochemical ambiguities in derivatives of this compound?

  • X-ray Crystallography : Use SHELX software for single-crystal structure determination. Key parameters include refinement of thermal displacement parameters and hydrogen bonding networks to confirm absolute configuration .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or receptor binding affinity?

  • Docking Studies : Software like AutoDock Vina models interactions with target proteins (e.g., β-adrenergic receptors). Focus on hydrogen bonding with the propan-2-ol group and hydrophobic interactions with the piperidine ring.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism profiles. The methoxyphenoxy group may enhance metabolic stability compared to non-substituted analogs .

Q. What methodologies address contradictory bioactivity data across in vitro and in vivo studies?

  • Dose-Response Analysis : Validate in vitro IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy discrepancies. For example, hepatic oxidation of the piperidine ring could alter activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-UV.
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying and storing under inert gas (argon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.